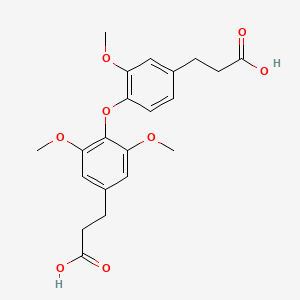Apteniol D
CAS No.:
Cat. No.: VC1860276
Molecular Formula: C21H24O8
Molecular Weight: 404.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C21H24O8 |
|---|---|
| Molecular Weight | 404.4 g/mol |
| IUPAC Name | 3-[4-[4-(2-carboxyethyl)-2,6-dimethoxyphenoxy]-3-methoxyphenyl]propanoic acid |
| Standard InChI | InChI=1S/C21H24O8/c1-26-16-10-13(5-8-19(22)23)4-7-15(16)29-21-17(27-2)11-14(6-9-20(24)25)12-18(21)28-3/h4,7,10-12H,5-6,8-9H2,1-3H3,(H,22,23)(H,24,25) |
| Standard InChI Key | YBOIZGBZDGKRLF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1OC2=C(C=C(C=C2)CCC(=O)O)OC)OC)CCC(=O)O |
Introduction
Structural Characteristics and Properties
Proposed Structural Features
Apteniol D belongs to the oxyneolignan family of compounds, characterized by diphenyl ether scaffolds. While the exact structure remains under investigation due to discrepancies between natural and synthetic samples, the compound is classified as a 4,4'-oxyneolignan based on its spectroscopic properties . This classification indicates the connectivity pattern within the molecular framework, suggesting a specific arrangement of the phenyl rings connected through an oxygen bridge.
The proposed structure features aromatic rings linked by an ether bond, with specific substitution patterns that differentiate it from other members of the Apteniol family (A-F) . These structural features are critical for understanding the compound's physical properties, reactivity, and potential biological activities.
Spectroscopic Data
Spectroscopic analysis plays a crucial role in the structural elucidation of natural products like Apteniol D. The natural compound exhibits distinctive NMR spectral features that have been reported in the literature . These spectroscopic fingerprints provide valuable information about the arrangement of functional groups and connectivity within the molecule.
Research indicates that comparative analysis of spectral data between naturally occurring Apteniol D and its synthetic counterpart revealed significant differences, suggesting structural inconsistencies that warrant further investigation . These spectroscopic discrepancies serve as important evidence that the initially proposed structure may require revision.
Synthesis Approaches and Challenges
Ullmann Ether Synthesis Method
The synthesis of the proposed structure of Apteniol D has been attempted using classical Ullmann ether synthesis methodology . This approach employs excess copper powder in N,N-dimethylacetamide as the reaction medium to form the critical diphenyl ether moiety that characterizes the oxyneolignan structure .
The Ullmann ether synthesis represents a conventional method for diphenyl ether formation but typically requires harsh reaction conditions including high temperatures and stoichiometric quantities of copper or copper salts . These demanding conditions often result in low to moderate yields, which has historically limited the widespread application of this synthetic approach .
Relationship to Other Apteniols
Comparative Analysis with Apteniol A-F
Apteniol D belongs to a family of oxyneolignans designated as Apteniols A-F, all isolated from the leaves of Aptenia cordifolia . These compounds share structural similarities while exhibiting distinct spectroscopic properties and potentially different biological activities.
The structural relationship between Apteniol D and other members of this family provides valuable context for understanding its chemical properties and potential functions. Comparative analysis of NMR data across the Apteniol series reveals patterns of substitution and functional group arrangement that distinguish each compound while maintaining the core oxyneolignan framework .
Source Organism: Aptenia cordifolia
Aptenia cordifolia (Aizoaceae), the source of Apteniol D and related compounds, is a perennial herb native to South Africa that has now spread throughout Europe . This plant is well-known as a groundcover or creeping plant and has attracted scientific interest due to its production of bioactive secondary metabolites.
The isolation of multiple oxyneolignan compounds from this species suggests that these molecules may play important ecological roles for the plant, potentially including defense against herbivores or pathogens, or mediating interactions with other organisms in its environment.
Research Challenges and Future Directions
Structure Revision Considerations
The discrepancy between the spectral data of synthesized and natural Apteniol D presents a significant challenge that necessitates further investigation . Future research should focus on revised structural proposals based on additional spectroscopic analyses, potentially including advanced two-dimensional NMR techniques, X-ray crystallography if suitable crystals can be obtained, and computational chemistry approaches to predict spectral properties.
Comprehensive structure elucidation will require isolation of larger quantities of the natural product to enable detailed spectroscopic and chemical analyses. Alternative synthetic approaches may also be developed to test revised structural hypotheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume